Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-
Overview
Description
Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- is a chemical compound with the molecular formula C12H14Cl2Nb. It is also known as bis(methylcyclopentadienyl)niobium dichloride. This compound is part of the metallocene family, which consists of transition metal complexes with cyclopentadienyl ligands.
Preparation Methods
The synthesis of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- typically involves the reaction of niobium pentachloride with cyclopentadienyl anions. The process can be summarized as follows:
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Synthetic Route
Reactants: Niobium pentachloride (NbCl5) and cyclopentadienyl anions (C5H5-).
Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The temperature is maintained at around -78°C to room temperature.
Procedure: Niobium pentachloride is dissolved in a suitable solvent, such as tetrahydrofuran (THF). Cyclopentadienyl anions are then added to the solution, resulting in the formation of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- along with the by-product lithium chloride (LiCl).
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Industrial Production Methods
- Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is carried out in large reactors with precise control over temperature and atmosphere .
Chemical Reactions Analysis
Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:
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Oxidation
Reagents and Conditions: Oxidizing agents such as oxygen (O2) or hydrogen peroxide (H2O2) can be used.
Products: The oxidation of this compound typically results in the formation of niobium oxides and chlorinated cyclopentadienyl derivatives.
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Reduction
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Products: Reduction reactions can lead to the formation of niobium hydrides and reduced cyclopentadienyl complexes.
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Substitution
Reagents and Conditions: Substitution reactions often involve nucleophiles such as alkyl or aryl groups.
Scientific Research Applications
Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- has several scientific research applications:
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Chemistry
- Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
- Serves as a precursor for the synthesis of other niobium-containing compounds.
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Biology
- Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
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Medicine
- Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
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Industry
Mechanism of Action
The mechanism of action of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various ligands, influencing the reactivity and stability of the resulting complexes. The cyclopentadienyl ligands provide a stable environment for the niobium center, allowing it to participate in various catalytic and chemical processes .
Comparison with Similar Compounds
Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- can be compared with other similar metallocene compounds, such as:
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Titanium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-
- Similar structure but contains titanium instead of niobium.
- Used as a catalyst in the Ziegler-Natta polymerization process.
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Zirconium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-
- Contains zirconium and is also used in polymerization reactions.
- Exhibits different reactivity and stability compared to the niobium compound.
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Hafnium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-
- Contains hafnium and is used in similar applications as the niobium compound.
- Known for its high thermal stability and resistance to oxidation .
Properties
IUPAC Name |
dichloroniobium;5-methylcyclopenta-1,3-diene;methylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7.2ClH.Nb/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q-5;-1;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRATMGQHWSMFD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.Cl[Nb]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2Nb-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61374-51-4 | |
Record name | Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061374514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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